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molecular formula C15H20O5 B588058 4-(4-Acetyl-2-methoxyphenoxy)-butanoic Acid Ethyl Ester CAS No. 174884-21-0

4-(4-Acetyl-2-methoxyphenoxy)-butanoic Acid Ethyl Ester

Cat. No. B588058
M. Wt: 280.32
InChI Key: MKKVQFXWAOWFAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09180196B2

Procedure details

70% Nitric acid (60 mL) was cooled in an ice bath. Ethyl 4-(4-ethanoyl-2-methoxylphenoxy)butanoate (21 g, 0.075 mol) was added in portions over 20 minutes. The solution was stirred for 1.5 h while monitoring the temperature, which did not rise above 22° C. The solution was cautiously poured into water (800 mL), which was then cooled to 4° C. for several hours. The product was collected via filtration and recrystallized from ethanol (250 mL) to yield ethyl 4-(4-ethanoyl-2-methoxy-5-nitrophenoxy)butanoate (11.04 g, 45.3%) as a yellow flocculent powder. 1H NMR (δ, ppm): 1.31 (t, CO2CH2CH3), 2.21 (p, ArOCH2CH2CH2), 2.52 (s, ArCOCH3), 2.56 (t, ArOCH2CH2CH2), 3.98 (s, ArOCH3), 4.19 (m, ArOCH2 and CO2CH2), 6.76 (d, aromatic H ortho to ArOCH2), 7.65 (s, aromatic H ortho to ArOCH3).
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[C:5]([C:8]1[CH:22]=[CH:21][C:11]([O:12][CH2:13][CH2:14][CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])=[C:10]([O:23][CH3:24])[CH:9]=1)(=[O:7])[CH3:6]>O>[C:5]([C:8]1[C:22]([N+:1]([O-:4])=[O:2])=[CH:21][C:11]([O:12][CH2:13][CH2:14][CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])=[C:10]([O:23][CH3:24])[CH:9]=1)(=[O:7])[CH3:6]

Inputs

Step One
Name
Quantity
60 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
21 g
Type
reactant
Smiles
C(C)(=O)C1=CC(=C(OCCCC(=O)OCC)C=C1)OC
Step Three
Name
Quantity
800 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not rise above 22° C
FILTRATION
Type
FILTRATION
Details
The product was collected via filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol (250 mL)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)(=O)C1=CC(=C(OCCCC(=O)OCC)C=C1[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 11.04 g
YIELD: PERCENTYIELD 45.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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